3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group and a tetrahydrothiopyran moiety
Scientific Research Applications
3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the hydroxyethoxy group. The final step involves the coupling of this intermediate with 3-chlorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or dechlorinated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The chloro group and the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting their function. The hydroxyethoxy group can enhance solubility and facilitate transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide
- Indole derivatives : These compounds also feature heterocyclic systems and are known for their diverse biological activities.
Uniqueness
3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is unique due to its combination of a chloro-substituted benzamide core with a tetrahydrothiopyran ring. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c16-13-3-1-2-12(10-13)14(19)17-11-15(20-7-6-18)4-8-21-9-5-15/h1-3,10,18H,4-9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNPTZBTGACVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC(=CC=C2)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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